molecular formula C11H11N3OS B12161808 N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

Cat. No.: B12161808
M. Wt: 233.29 g/mol
InChI Key: KRVULIVFYNLJDY-UHFFFAOYSA-N
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Description

N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide typically involves the reaction of 4-phenyl-1,3-thiazole-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, to yield the desired acetohydrazide derivative .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This can lead to the modulation of cellular processes, such as inflammation, oxidative stress, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide stands out due to its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific and industrial fields .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N'-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide

InChI

InChI=1S/C11H11N3OS/c1-8(15)13-14-11-12-10(7-16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)(H,13,15)

InChI Key

KRVULIVFYNLJDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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